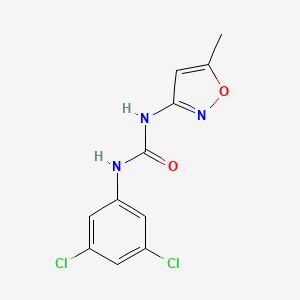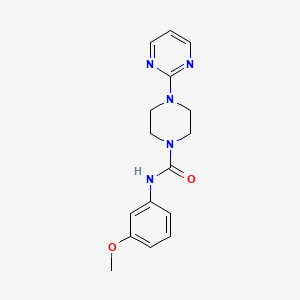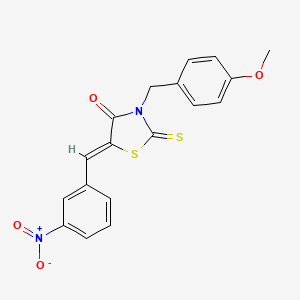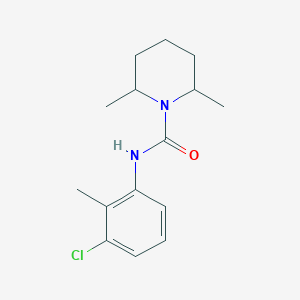![molecular formula C18H21NO2 B5381264 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide, also known as ML297, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide acts as a potent and selective inhibitor of the TRPM8 ion channel by binding to a specific site on the channel protein and preventing the influx of calcium ions into the cell. This leads to the inhibition of various downstream signaling pathways, such as the activation of protein kinase C (PKC) and the release of neurotransmitters, which are involved in the regulation of pain sensation and cold-induced responses.
Biochemical and Physiological Effects:
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce the growth and proliferation of prostate cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to improve the cognitive function and memory deficits in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has several advantages for lab experiments, including its high potency and selectivity against the TRPM8 ion channel, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity and side effects. However, its limitations include its relatively high cost and the lack of availability of specific antibodies and other tools for studying the TRPM8 ion channel.
Zukünftige Richtungen
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has several potential future directions, including the development of more potent and selective TRPM8 inhibitors for therapeutic applications in pain and cancer, the investigation of the role of TRPM8 in other physiological processes, such as thermoregulation and cold-induced responses, and the development of specific tools and assays for studying the TRPM8 ion channel. Additionally, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide could be used as a lead compound for the development of novel drugs targeting other ion channels and receptors involved in pain and inflammation.
Synthesemethoden
The synthesis of 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide involves the reaction between 3-methoxybenzoic acid and 1-(4-methylphenyl)propan-1-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and N,N-dimethylformamide (DMF) to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to exhibit potent and selective activity against the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of various physiological processes, such as pain sensation, thermoregulation, and cold-induced responses. As such, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been investigated for its potential therapeutic applications in various diseases, including prostate cancer, neuropathic pain, and cold allodynia.
Eigenschaften
IUPAC Name |
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-17(14-10-8-13(2)9-11-14)19-18(20)15-6-5-7-16(12-15)21-3/h5-12,17H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHPQLLVDGPNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)


![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)

![3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)

![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)
